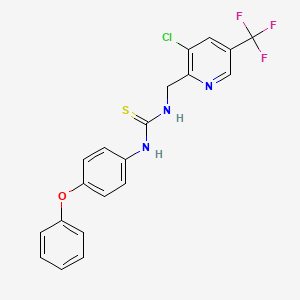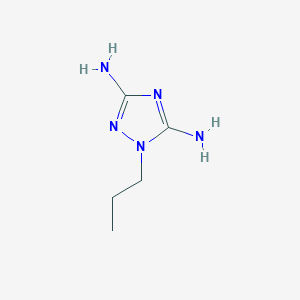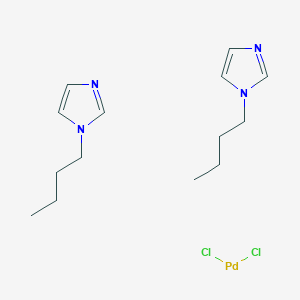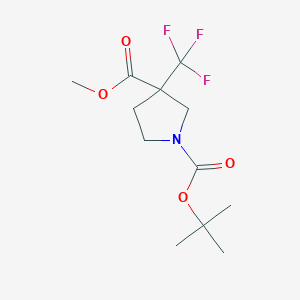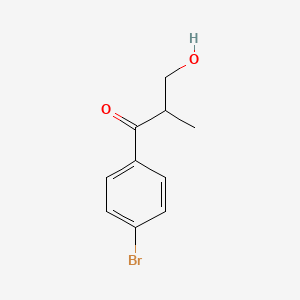
1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one is an organic compound with the molecular formula C10H11BrO2. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a hydroxyl group, and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by a series of reactions to introduce the hydroxyl and methyl groups. The reaction conditions typically involve the use of bromine, acetic acid, and other reagents under controlled temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or distillation to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(4-Phenyl)-3-hydroxy-2-methylpropan-1-one.
Substitution: Formation of 1-(4-Aminophenyl)-3-hydroxy-2-methylpropan-1-one.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell function and viability .
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-2-methylpropan-1-one: Similar structure but lacks the hydroxyl group.
1-(4-Chlorophenyl)-3-hydroxy-2-methylpropan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-hydroxy-2-methylpropan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and methyl group makes this compound versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3 |
Clé InChI |
UTMGDHAXCSHOQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)


![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
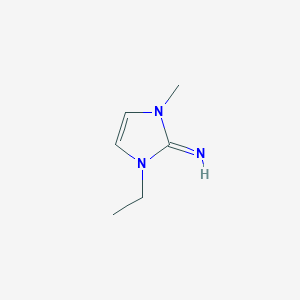
![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)
